molecular formula C19H18N6O2S B2955137 3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034531-73-0

3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No. B2955137
CAS RN: 2034531-73-0
M. Wt: 394.45
InChI Key: PQTAUKOMUIMJSR-UHFFFAOYSA-N
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Description

3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications

Convenient Synthesis Methods

Research has developed convenient synthesis methods for azolyl piperidines, which are structural analogs related to the compound . These methods involve the arylation of azoles with bromopyridines and subsequent reduction, extending to benzo analogs of the title compounds, highlighting the versatility and adaptability in synthesizing complex heterocyclic structures (Shevchuk et al., 2012).

Antifungal Activity

A series of novel heterocyclic compounds, bearing resemblance to the chemical structure of interest, have been designed and synthesized with a focus on exploring their antifungal properties. These compounds have shown significant fungicidal activities against phytopathogenic fungi, indicating their potential as novel agricultural fungicides (Li et al., 2018).

Radiochemistry Applications

The development of mixed ligand tricarbonyl complexes, including those based on imidazole and benzyl isocyanide, showcases the application of related structures in radiochemistry. These complexes serve as precursors for bioactive molecule labeling, demonstrating the compound's relevance in medical imaging and diagnostics (Mundwiler et al., 2004).

Inhibitory Profiles Against Enzymes

Compounds incorporating triazine motifs have been assessed for their antioxidant properties and inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These studies reveal the compound's potential in treating diseases related to enzyme dysregulation, such as Alzheimer's and Parkinson's (Lolak et al., 2020).

Antifungal and Antimicrobial Synthesis

Enhanced synthesis protocols for triazines that include triazole and piperidine rings have led to compounds with notable in vitro antifungal activity. This research not only offers insights into novel antifungal agents but also contributes to the development of structure-activity relationships within this chemical space (Sangshetti & Shinde, 2010).

Clinical Candidate Identification

The discovery of aqueous-soluble inhibitors for human acyl-coenzyme A:cholesterol O-acyltransferase-1, which demonstrate selectivity and potential therapeutic applications, underscores the importance of such compounds in developing treatments for diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various cellular targets, including enzymes and receptors .

Mode of Action

It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and changes depend on the nature of the target and the biochemical context .

Biochemical Pathways

The compound affects various biochemical pathways, depending on its targets . These pathways can involve a wide range of biological processes, from signal transduction to metabolic regulation . The downstream effects of these pathway alterations can vary widely, depending on the specific context .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body . They are metabolized by various enzymes and excreted through the kidneys . These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and the biochemical pathways it affects . These effects can include changes in enzyme activity, alterations in signal transduction, and modifications to cellular metabolism . The specific effects can vary widely, depending on the biological context .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound . These factors can include temperature, pH, and the presence of other molecules . Understanding these factors is crucial for optimizing the use of the compound and minimizing potential side effects .

properties

IUPAC Name

3-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O2S/c26-17(11-24-12-20-14-3-1-2-4-16(14)24)23-8-5-13(6-9-23)25-19(27)18-15(21-22-25)7-10-28-18/h1-4,7,10,12-13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTAUKOMUIMJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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